molecular formula C4H4ClF5O2S B2444425 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride CAS No. 27619-87-0

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride

Cat. No.: B2444425
CAS No.: 27619-87-0
M. Wt: 246.58
InChI Key: ZQJVCLVKSCZXQB-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride: is a chemical compound with the molecular formula C₄H₄ClF₅O₂S It is a sulfonyl chloride derivative, characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane-1-sulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of sulfolane. This process replaces hydrogen atoms in the butane backbone with fluorine atoms, resulting in the formation of the desired pentafluorinated product .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is unique due to its pentafluorinated butane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in applications requiring robust and reactive sulfonylating agents .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF5O2S/c5-13(11,12)2-1-3(6,7)4(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVCLVKSCZXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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